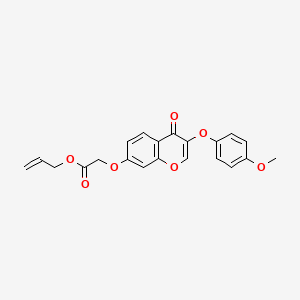

allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Description

Properties

IUPAC Name |

prop-2-enyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O7/c1-3-10-25-20(22)13-26-16-8-9-17-18(11-16)27-12-19(21(17)23)28-15-6-4-14(24-2)5-7-15/h3-9,11-12H,1,10,13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUHMOPKBCMNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

Introduction of the methoxyphenoxy group: This step involves the nucleophilic aromatic substitution reaction between the chromen-4-one intermediate and 4-methoxyphenol.

Attachment of the allyl group: The final step is the esterification of the chromen-4-one derivative with allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the chromen-4-one core.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Epoxide or aldehyde derivatives.

Reduction: Dihydrochromen-4-one derivatives.

Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It has potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance its binding affinity and specificity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

†Calculated based on molecular formula C₂₁H₁₈O₇.

‡Estimated from structural data.

Electronic and Steric Effects

- Phenoxy Substituents: The 4-methoxyphenoxy group in the target compound enhances electron density at position 3 compared to the 3-methoxyphenoxy analog () . This may improve stability but reduce electrophilic reactivity.

Trifluoromethyl (CF₃) Group :

- The CF₃ group in introduces strong electron-withdrawing effects, which could increase metabolic resistance but reduce solubility compared to the target compound .

Biological Activity

Allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a compound that combines elements of allyl, methoxyphenol, and chromene structures. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene core, which is known for its diverse biological activities. The presence of the methoxy group and the allyl moiety enhances its potential bioactivity. The general structure can be represented as follows:

1. Antioxidant Activity

Research indicates that compounds with chromene structures exhibit significant antioxidant properties. Studies have shown that allyl derivatives can scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial for preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against several pathogens. For instance, the compound's structural similarity to eugenol (4-allyl-2-methoxyphenol), which has been extensively studied for its antifungal and antibacterial properties, suggests a potential for similar activity.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

- Disruption of Biofilm Formation : Studies on related compounds indicate their ability to disrupt biofilm formation in fungal pathogens, which is crucial in treating infections resistant to conventional therapies .

- Gene Expression Modulation : The compound may modulate the expression of genes associated with resistance mechanisms in pathogens, enhancing its effectiveness against resistant strains .

Case Study 1: Antifungal Activity Against Aspergillus fumigatus

In a study evaluating the antifungal properties of related compounds, it was found that derivatives like eugenol significantly reduced biofilm formation in azole-resistant Aspergillus fumigatus isolates. The treatment led to decreased expression of efflux pump genes, which are often responsible for drug resistance . This suggests that this compound could exhibit similar efficacy.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of coumarin derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could protect neuronal cells by reducing oxidative stress markers and enhancing cellular antioxidant defenses . Given the structural similarities, this compound may possess comparable neuroprotective properties.

Q & A

Q. What are the key synthetic routes for preparing allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Chromenone Core Formation : Condensation of 3-hydroxyacetophenone derivatives with allyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form the 4H-chromen-4-one scaffold .

Functionalization : Etherification at the 7-position via nucleophilic substitution using allyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .

Methoxyphenoxy Substitution : Coupling 4-methoxyphenol to the chromenone core using Mitsunobu conditions (DIAD, PPh₃) to ensure regioselectivity at the 3-position .

- Optimization : Reaction yields improve with anhydrous solvents, controlled temperature (60–80°C), and inert atmospheres. Purification via column chromatography (hexane/ethyl acetate gradient) is critical for isolating the allyl ester derivative .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., allyl ester protons at δ 4.6–5.3 ppm, methoxyphenoxy aromatic signals) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₂₂H₁₈O₈) .

- X-ray Crystallography : Resolves crystal packing and absolute configuration, particularly for verifying the chromenone core geometry .

- HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete esterification or side reactions .

Q. What physicochemical properties influence its solubility and stability in biological assays?

- Methodological Answer :

- LogP : Calculated ~3.2 (via ChemDraw), indicating moderate lipophilicity, suitable for cell-based assays. Solubility enhances in DMSO or ethanol (10–20 mM stock solutions) .

- Stability : Susceptible to hydrolysis at the allyl ester under basic conditions (pH >8). Store at -20°C in anhydrous DMSO to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s enzyme inhibition kinetics and binding mechanisms?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations. Monitor enzyme activity (e.g., COX-2 or cytochrome P450) via UV-Vis spectroscopy (chromogenic substrates) or fluorimetry .

- Competitive Inhibition Tests : Pre-incubate the compound with the enzyme, then measure IC₅₀ values. Compare with structurally similar derivatives (e.g., lacking the methoxyphenoxy group) to identify critical substituents .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target enzyme and measuring real-time interaction .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities (e.g., residual solvents or byproducts) as confounding factors .

- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., ethyl ester vs. allyl ester derivatives) to identify substituent-dependent trends .

Q. How does the methoxyphenoxy group impact structure-activity relationships (SAR) compared to halogenated analogs?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group enhances electron density on the chromenone core, increasing binding affinity to targets reliant on π-π stacking (e.g., kinase ATP pockets) .

- Comparative SAR : Replace methoxyphenoxy with 4-fluorophenyl or chloro groups. Bioassays show halogenated analogs exhibit higher cytotoxicity but lower solubility, suggesting a trade-off between potency and pharmacokinetics .

Q. What computational methods predict regioselectivity in derivatization reactions (e.g., acylations)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., C7 hydroxyl group’s reactivity in chromenone) .

- Molecular Docking : Simulate ligand-enzyme complexes to prioritize derivatives with optimal steric and electronic complementarity .

Q. How can regioselectivity challenges in multi-step syntheses be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.